![molecular formula C5H9N5S2 B14206401 N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea CAS No. 917947-43-4](/img/structure/B14206401.png)
N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea typically involves the reaction of N-methylthiourea with 3-(methylamino)-1,2,4-thiadiazole. The reaction is usually carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
科学的研究の応用
N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-Methyl-1,3-propanediamine
- N-Methyl-3,3′-bis(methylamino)dipropylamine
- N-Methylbenzylamine
Uniqueness
N-Methyl-N’-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiourea and thiadiazole moieties contribute to its reactivity and potential for diverse applications, setting it apart from other similar compounds.
特性
CAS番号 |
917947-43-4 |
|---|---|
分子式 |
C5H9N5S2 |
分子量 |
203.3 g/mol |
IUPAC名 |
1-methyl-3-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea |
InChI |
InChI=1S/C5H9N5S2/c1-6-3-8-5(12-10-3)9-4(11)7-2/h1-2H3,(H3,6,7,8,9,10,11) |
InChIキー |
CMDQVUUNARYQQH-UHFFFAOYSA-N |
正規SMILES |
CNC1=NSC(=N1)NC(=S)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)
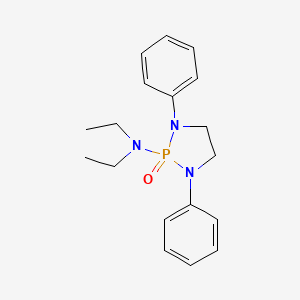
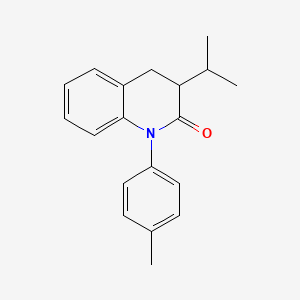
![4,4'-Bis[(benzyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14206356.png)
![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)
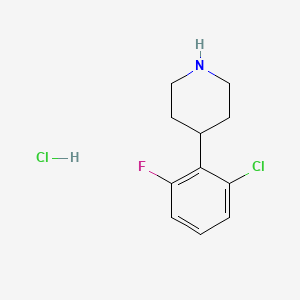
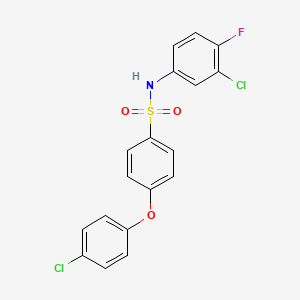

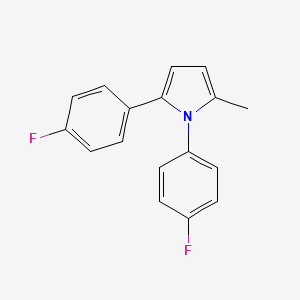
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
